(2,4-Di-n-butyloxyphenyl)magnesium bromide
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Overview
Description
(2,4-din-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and used to form carbon-carbon bonds in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-din-butyloxyphenyl)magnesium bromide is typically synthesized by reacting 2,4-din-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of (2,4-din-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,4-din-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Reaction Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Formed from substitution reactions with halides.
Scientific Research Applications
(2,4-din-butyloxyphenyl)magnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds. Its applications include:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceutical Research: Helps in the development of new drugs by forming key intermediates.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2,4-din-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
(2,4-dimethoxyphenyl)magnesium Bromide: Similar structure but with methoxy groups instead of butyloxy groups.
Uniqueness
(2,4-din-butyloxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The butyloxy groups can provide steric hindrance and electronic effects that differentiate it from other Grignard reagents .
Properties
Molecular Formula |
C14H21BrMgO2 |
---|---|
Molecular Weight |
325.52 g/mol |
IUPAC Name |
magnesium;1,3-dibutoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
TXFWRGCDSNDVKL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC(=[C-]C=C1)OCCCC.[Mg+2].[Br-] |
Origin of Product |
United States |
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